molecular formula C19H16ClF3N2O4 B2761330 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide CAS No. 2034263-03-9

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide

Cat. No.: B2761330
CAS No.: 2034263-03-9
M. Wt: 428.79
InChI Key: OJKTVFLHZXQKAM-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is an organic compound, notable for its unique molecular structure and potential applications in various scientific fields. This compound, with its intricate arrangement of functional groups, holds promise in areas ranging from medicinal chemistry to material science.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of this compound generally involves the following key steps:

  • Initial Formation: The starting materials, typically involving benzene derivatives, are subjected to chlorination and subsequent functionalization to introduce the requisite chloro, oxo, and ethyl groups.

  • Oxazepin Ring Formation: The critical step involves the formation of the oxazepin ring, which is achieved through a cyclization reaction facilitated by appropriate catalysts and reaction conditions.

  • Final Functionalization: The trifluoromethoxybenzamide moiety is introduced via a nucleophilic substitution reaction, utilizing reagents such as trifluoromethoxy anion sources under controlled conditions.

Industrial production methods: In industrial settings, the production of this compound involves scaling up the aforementioned synthetic route with optimizations to improve yield and purity. High-pressure reactors, efficient catalysts, and continuous flow processes are often employed to enhance reaction efficiency and product quality.

Chemical Reactions Analysis

Types of reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically facilitated by agents like hydrogen peroxide or molecular oxygen, to form various oxidized derivatives.

  • Reduction: Reduction reactions, employing reagents such as lithium aluminium hydride, can convert the compound into its corresponding reduced forms, impacting its functional groups.

Common reagents and conditions:

  • Oxidation: Hydrogen peroxide, molecular oxygen.

  • Reduction: Lithium aluminium hydride, sodium borohydride.

  • Substitution: Halogenated reagents, nucleophiles.

Major products formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each exhibiting unique chemical and physical properties relevant to specific applications.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, enabling the construction of more complex molecules. Biology: In biological research, its derivatives are explored for potential bioactivity, including enzyme inhibition and receptor binding studies. Medicine: Its potential as a pharmacophore is investigated for developing new therapeutic agents, particularly in the realms of anti-inflammatory and anticancer drugs. Industry: In material science, the compound and its derivatives are studied for their potential use in creating novel materials with unique properties, such as improved thermal stability and electrical conductivity.

Mechanism of Action

The mechanism by which N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide exerts its effects is multifaceted. Its molecular targets often include specific enzymes and receptors, where it can bind and modulate their activity. For instance, in medicinal chemistry, it might inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

  • N-(2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4-yl)ethyl)-3-methoxybenzamide.

  • N-(2-(7-bromo-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide.

  • N-(2-(6-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide.

Uniqueness: The presence of the trifluoromethoxy group significantly enhances the compound's metabolic stability and lipophilicity, distinguishing it from similar molecules. These unique characteristics can lead to improved efficacy and bioavailability in therapeutic applications.

This compound truly represents a blend of intriguing chemistry and potential practical applications. Have fun exploring more about it!

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N2O4/c20-14-4-5-16-13(8-14)10-25(17(26)11-28-16)7-6-24-18(27)12-2-1-3-15(9-12)29-19(21,22)23/h1-5,8-9H,6-7,10-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKTVFLHZXQKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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